Chloroacetamido-peg4-nhs ester

Antibody-Drug Conjugate Bioconjugation Linker Stability

Chloroacetamido-PEG4-NHS ester delivers conjugate stability that maleimide linkers cannot match. Its chloroacetamide moiety forms a non-reversible thioether bond with cysteine thiols, eliminating retro-Michael deconjugation that causes payload loss with maleimide ADCs in circulation. The PEG4 spacer enhances solubility and prevents aggregation. Operable to pH 9.0, accommodating pH-sensitive proteins. The NHS ester/chloroacetamide design enables sequential conjugation for precise 1:1:1 PROTAC stoichiometry. For conjugation requiring reliable stability under reducing physiological conditions, this linker is the definitive choice.

Molecular Formula C17H27ClN2O9
Molecular Weight 438.9 g/mol
Cat. No. B606651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetamido-peg4-nhs ester
SynonymsChloroacetamido-PEG4-NHS ester
Molecular FormulaC17H27ClN2O9
Molecular Weight438.9 g/mol
Structural Identifiers
InChIInChI=1S/C17H27ClN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21)
InChIKeyBPWFCYSNJLMFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chloroacetamido-PEG4-NHS Ester: An Amine-to-Thiol Heterobifunctional PEG Linker


Chloroacetamido-PEG4-NHS ester is a heterobifunctional crosslinker comprising a polyethylene glycol (PEG) spacer arm with four ethylene glycol repeat units, terminated at one end with an amine-reactive N-hydroxysuccinimide (NHS) ester and at the other end with a thiol-reactive chloroacetamide group. The NHS ester enables rapid conjugation to primary amines on proteins, peptides, or surfaces, forming stable amide bonds . The chloroacetamide moiety undergoes nucleophilic substitution with cysteine sulfhydryl groups, yielding a stable, non-reversible thioether bond [1]. The hydrophilic PEG4 spacer confers enhanced aqueous solubility compared to aliphatic spacers of similar molecular weight, mitigating protein aggregation during conjugation procedures [2].

Why Chloroacetamido-PEG4-NHS Ester Cannot Be Substituted by Maleimide-PEG-NHS or Other Haloacetyl-PEG Analogs


Chloroacetamido-PEG4-NHS ester occupies a specific performance niche among amine-to-sulfhydryl crosslinkers that precludes direct substitution. In-class comparators diverge significantly in two critical procurement parameters: (1) the sulfhydryl-reactive warhead chemistry dictates conjugate stability under physiological reducing conditions, where maleimide-based linkers (e.g., SMCC, MAL-PEG4-NHS) undergo retro-Michael addition leading to payload deconjugation in vivo [1]; (2) the PEG spacer length and terminal group identity substantially alter linker solubility, with longer or shorter PEG arms producing different hydrodynamic radii that affect conjugate pharmacokinetics and target accessibility [2]. Even among haloacetyl-PEG linkers, the leaving group (chloro vs. iodo) modifies reaction kinetics and cross-reactivity profiles, which can shift conjugation site distribution on multi-cysteine targets [3].

Chloroacetamido-PEG4-NHS Ester: Quantitative Performance Differentiation Data


Chloroacetamide vs. Maleimide: Conjugate Stability Under Reducing Conditions

Chloroacetamide forms a stable, non-reversible thioether bond with cysteine sulfhydryls via SN2 alkylation, producing a linkage resistant to reducing agents such as dithiothreitol (DTT) and beta-mercaptoethanol. In contrast, maleimide conjugates undergo retro-Michael addition—a thiol-exchange reaction—in the presence of free thiols or endogenous reducing environments, resulting in gradual payload deconjugation and linker scrambling in vivo [1]. The chloroacetamide-thioether bond remains intact under conditions where maleimide linkages exhibit measurable exchange, making chloroacetamido-PEG4-NHS ester the preferred choice for applications requiring extended conjugate stability in thiol-containing biological milieu.

Antibody-Drug Conjugate Bioconjugation Linker Stability

Chloroacetamide vs. Iodoacetamide: Cysteine Specificity in Bioconjugation

Chloroacetamide demonstrates greater specificity for cysteine residues in bioconjugation compared to iodoacetamide, a closely related haloacetyl electrophile [1]. Iodoacetamide exhibits higher general electrophilicity, leading to increased off-target reactivity with other nucleophilic amino acid side chains (e.g., methionine, histidine) under standard labeling conditions. This differential specificity becomes critical when conjugating to proteins possessing multiple solvent-exposed nucleophiles or when site-specific modification of a single engineered cysteine is required.

Protein Labeling Cysteine Bioconjugation Chemoselectivity

Maleimide Reaction pH Window vs. Chloroacetamide Versatility

Maleimide crosslinkers require precise pH control between 6.5 and 7.5 for optimal sulfhydryl reactivity. Below pH 6.5, the reaction rate drops significantly; above pH 7.5, maleimide hydrolyzes to non-reactive maleamic acid and cross-reactivity with primary amines increases [1]. Haloacetyl groups, including chloroacetamide, maintain functional reactivity over a broader pH range (approximately pH 6.5–9.0), enabling conjugation under conditions that may be suboptimal for maleimides but necessary for preserving the native conformation or activity of pH-sensitive target proteins [2].

Crosslinking Reaction Optimization Protein Conjugation

PEG4 Spacer Arm Hydrophilicity vs. Aliphatic Spacers

The PEG4 spacer in chloroacetamido-PEG4-NHS ester provides a hydrophilic bridge of approximately 18–20 Å length, which is intermediate between shorter PEG2 and longer PEG8/PEG12 linkers [1]. This spacer length balances solubility enhancement with minimal steric interference. More importantly, the PEG spacer significantly reduces hydrophobic interactions compared to aliphatic spacer arms of equivalent length (e.g., those found in SMCC or LC-SMCC). Hydrophobic aliphatic spacers can induce non-specific protein aggregation and precipitation during conjugation, especially when working with hydrophobic payloads or high protein concentrations [2].

Protein Aggregation Solubility ADC Linker

Chloroacetamide Reaction Kinetics vs. Thiol pKa Dependence

The reaction rate of chloroacetamide with thiols is strongly dependent on the thiolate anion concentration, which is governed by the pKa of the specific cysteine residue [1]. This pKa sensitivity provides an underappreciated advantage: chloroacetamide can discriminate between cysteine residues based on their local microenvironment. Residues with lower apparent pKa (more nucleophilic) react preferentially. Maleimide, while reacting more rapidly overall, exhibits less pronounced pKa discrimination due to its different reaction mechanism (Michael addition vs. SN2) [2]. This differential reactivity profile enables chloroacetamido-PEG4-NHS ester to achieve a degree of site-selectivity on proteins containing multiple cysteine residues without requiring engineering or protection/deprotection strategies.

Reaction Kinetics Cysteine Labeling Bioconjugation Optimization

Dual-Functional Architecture Enables Sequential Heterobifunctional Conjugation

Chloroacetamido-PEG4-NHS ester integrates both amine-reactive and sulfhydryl-reactive chemistries into a single, defined molecular architecture. This contrasts with homobifunctional linkers (e.g., bis-NHS esters) that cannot control conjugation stoichiometry and often yield polymeric or heterogeneous products. The sequential reactivity of this linker—NHS ester first reacts with amine-bearing molecule, then purified intermediate subsequently reacts with cysteine-bearing partner—enables precise 1:1:1 stoichiometry in ternary conjugate construction, a requirement for PROTAC linker applications where defined molecular composition is critical for reproducible biological activity [1].

PROTAC Synthesis ADC Assembly Heterobifunctional Linker

Chloroacetamido-PEG4-NHS Ester: High-Value Application Scenarios


PROTAC Linker Synthesis Requiring Defined Ternary Architecture

Chloroacetamido-PEG4-NHS ester serves as a PEG-class PROTAC linker for constructing proteolysis-targeting chimeras. Its heterobifunctional design enables sequential conjugation: first, the NHS ester is reacted with an amine-containing E3 ligase ligand or target protein ligand; following purification, the chloroacetamide moiety is reacted with a cysteine-engineered counterpart. This two-step workflow yields PROTAC molecules with precise 1:1:1 stoichiometry, essential for reproducible degradation activity measurements and SAR studies . The chloroacetamide thioether bond's resistance to retro-Michael addition (as established in Section 3, Evidence Item 1) ensures the assembled PROTAC remains intact under cellular reducing conditions throughout the degradation assay timeframe.

Antibody-Drug Conjugate (ADC) Linker with Enhanced In Vivo Stability

For ADC development, chloroacetamido-PEG4-NHS ester offers an alternative to maleimide-based linker-payload platforms. The NHS ester can be conjugated to lysine residues on the antibody (random conjugation) or to engineered amine handles; the chloroacetamide terminus enables subsequent payload attachment to a cysteine-bearing drug-linker construct. Critically, the non-reversible chloroacetamide-thioether bond (Evidence Item 1) prevents payload deconjugation via thiol exchange in circulation, a known limitation of maleimide linkers that contributes to off-target toxicity and reduced therapeutic index. The PEG4 spacer (Evidence Item 4) provides sufficient hydrophilicity to mitigate antibody aggregation during high-drug-load conjugation protocols.

Site-Selective Protein Labeling on Multi-Cysteine Targets

When labeling proteins containing multiple solvent-exposed cysteine residues, chloroacetamido-PEG4-NHS ester can achieve a degree of site-selectivity without cysteine engineering. The chloroacetamide warhead's reaction rate depends strongly on the thiolate anion concentration, which varies with the local pKa of each cysteine (Evidence Item 5). Residues in more electronegative or anion-stabilizing microenvironments (lower apparent pKa) react preferentially. This intrinsic discrimination can reduce the complexity of conjugation products compared to iodoacetamide or maleimide reagents. Combined with the higher cysteine specificity over iodoacetamide (Evidence Item 2), this linker minimizes off-target modification of methionine or histidine residues.

Conjugation Under Non-Neutral pH Conditions Required by Acid-Labile Proteins

For proteins that are unstable, inactive, or prone to aggregation at neutral pH, chloroacetamido-PEG4-NHS ester's broader operational pH window (Evidence Item 3) provides a critical workflow advantage. Maleimide-based crosslinkers require strict pH 6.5–7.5 control for efficient conjugation without hydrolysis; chloroacetamide remains functional up to pH 9.0. This flexibility enables conjugation in mildly alkaline buffers where the target protein maintains optimal stability or activity. The PEG4 spacer's hydrophilicity (Evidence Item 4) further reduces precipitation risk that might otherwise be exacerbated under non-ideal pH conditions.

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